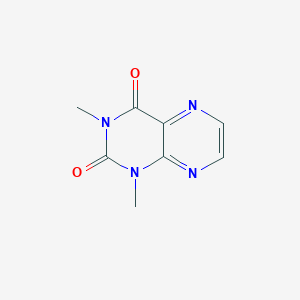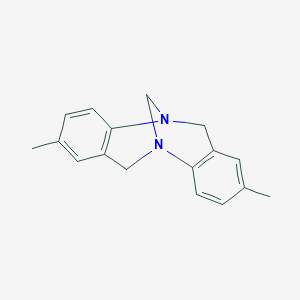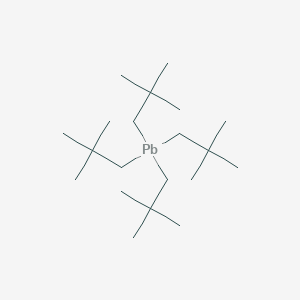
Tetrakis(2,2-dimethylpropyl)plumbane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrakis(2,2-dimethylpropyl)plumbane, commonly known as TDP, is a chemical compound that has been extensively used in scientific research. It is a lead-based compound that is used in various applications ranging from catalysis to the synthesis of new materials. TDP has gained significant attention due to its unique properties and potential applications in various fields of research.
作用機序
The mechanism of action of TDP is not well understood. However, it is believed that TDP acts as a Lewis acid catalyst, facilitating the formation of new chemical bonds in various reactions. TDP has been shown to be an effective catalyst in various reactions such as the synthesis of polyesters and the polymerization of lactide.
生化学的および生理学的効果
TDP has not been extensively studied for its biochemical and physiological effects. However, studies have shown that TDP is not toxic to cells and does not cause significant cell death. TDP has also been shown to be biocompatible and can be used in various biomedical applications.
実験室実験の利点と制限
TDP has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. TDP is also an effective catalyst in various reactions, making it an ideal candidate for catalytic studies. However, TDP has some limitations. It is a lead-based compound, which raises concerns about its toxicity and environmental impact. TDP is also relatively expensive, which limits its use in some research applications.
将来の方向性
There are several future directions for research involving TDP. One potential application is in the synthesis of new materials such as metal-organic frameworks and polymers. TDP can also be used in the development of new catalytic reactions and in the study of reaction mechanisms. Further research is needed to fully understand the biochemical and physiological effects of TDP and to explore its potential applications in biomedicine. Additionally, research is needed to develop more eco-friendly and cost-effective methods for the synthesis of TDP.
合成法
The synthesis of TDP involves the reaction between lead acetate and 2,2-dimethylpropylmagnesium bromide in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere of nitrogen or argon gas. The resulting product is a white crystalline powder that is soluble in organic solvents such as toluene and hexane.
科学的研究の応用
TDP has been extensively used in scientific research due to its unique properties. It is a highly stable compound that can withstand high temperatures and pressures, making it an ideal candidate for catalytic reactions. TDP has been used in the synthesis of various materials such as polymers, ceramics, and metal-organic frameworks.
特性
CAS番号 |
13406-13-8 |
|---|---|
製品名 |
Tetrakis(2,2-dimethylpropyl)plumbane |
分子式 |
C20H44Pb |
分子量 |
492 g/mol |
IUPAC名 |
tetrakis(2,2-dimethylpropyl)plumbane |
InChI |
InChI=1S/4C5H11.Pb/c4*1-5(2,3)4;/h4*1H2,2-4H3; |
InChIキー |
OOIWEUIPKCAUQS-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C[Pb](CC(C)(C)C)(CC(C)(C)C)CC(C)(C)C |
正規SMILES |
CC(C)(C)C[Pb](CC(C)(C)C)(CC(C)(C)C)CC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



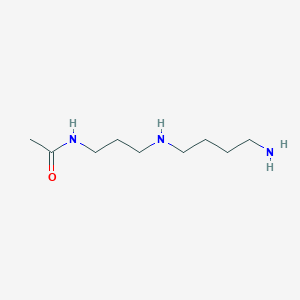
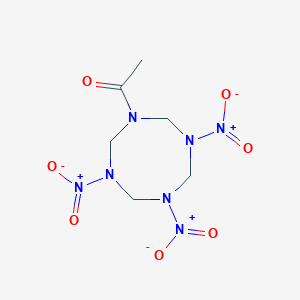
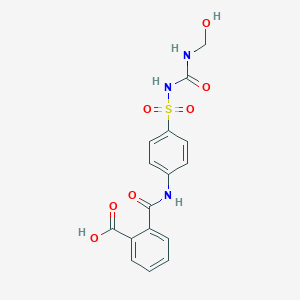
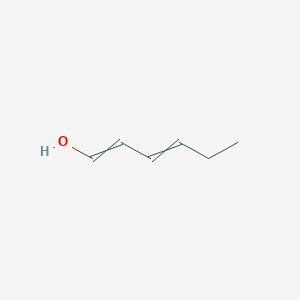
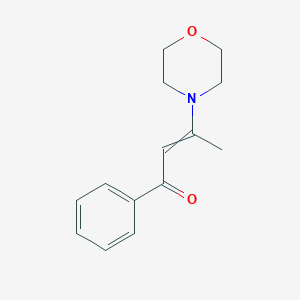

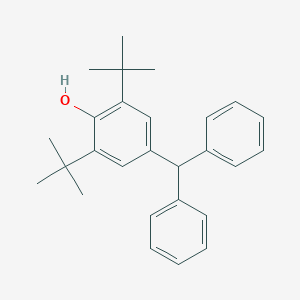
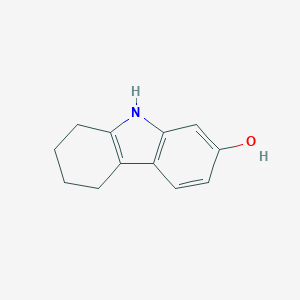
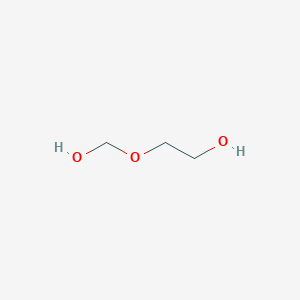

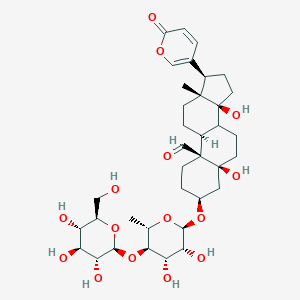
![4-[(3,4-Dihydroxyphenyl)methyl]benzene-1,2-diol](/img/structure/B89054.png)
